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Compound of Interest

Compound Name: Butyl palmitate

Cat. No.: B092287

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl palmitate as a
flavoring agent and functional ingredient in the food and fragrance industries. This document
includes key physicochemical data, regulatory information, and detailed experimental protocols
for its application and analysis.

Introduction

Butyl palmitate (butyl hexadecanoate) is the ester formed from the condensation of palmitic
acid and butanol.[1][2] It is a versatile compound utilized across various industries, including
food, cosmetics, and pharmaceuticals.[3] In the food industry, it functions as a flavoring agent,
while in the fragrance and cosmetic sector, it serves as an emollient, conditioning agent, and
solvent.[3][4]

Physicochemical and Regulatory Data

A summary of the key quantitative data for butyl palmitate is presented in the table below for
easy reference and comparison.
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Property Value Reference
Chemical Formula C20H4002
Molecular Weight 312.53 g/mol
CAS Number 111-06-8
Not explicitly found for butyl
FEMA Number palmitate, though other butyl
esters are listed.
JECFA Number Not explicitly found.
Colorless to light yellow, clear
Appearance -
liquid.
Mild waxy, fruity, creamy, milky,
Odor Profile ) Y Y y Y
balsamic, greasy, and oily.
Boiling Point Approximately 300 °C
Flash Point 176.11 °C
B Insoluble in water; soluble in
Solubility

organic solvents and oils.

Application in the Food Industry

Butyl palmitate is employed as a flavoring agent in a variety of food products. Its mild, waxy,

and creamy notes can contribute to the overall flavor profile of dairy products, baked goods,

and fats and oils.

Recommended Usage Levels

The European Food Safety Authority (EFSA) has established typical usage levels for butyl

palmitate in various food categories. These levels are summarized in the table below.
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Food Category Average Usage (mgl/kg) Maximum Usage (mgl/kg)
Dairy products (excludin
yP ( g 7.0 35.0
category 02.0)
Fats and oils, and fat
_ 5.0 25.0
emulsions
Edible ices, including sherbet
10.0 50.0
and sorbet
Processed fruit 7.0 35.0
Cereals and cereal products 5.0 25.0
Bakery wares 10.0 50.0
Meat and meat products 2.0 10.0
Fish and fish products 2.0 10.0
Salts, spices, soups, sauces,
5.0 25.0
salads, etc.
Foodstuffs for particular
N 10.0 50.0
nutritional uses
Non-alcoholic beverages 5.0 25.0
Ready-to-eat savories 20.0 100.0
Composite foods 5.0 25.0

Data sourced from The Good Scents Company, referencing EFSA (2002a).

Experimental Protocols: Food Application

This protocol describes a general method for incorporating oil-soluble flavors like butyl
palmitate into a beverage emulsion.

Materials:

o Butyl palmitate
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e Other desired flavor esters and aromatic compounds
o Carrier solvent (e.g., propylene glycol, ethanol)

o Emulsifier (e.g., gum acacia, modified starch)

o Weighting agent (optional, e.g., sucrose acetate isobutyrate)
« Citric acid

e Preservative (e.g., sodium benzoate)

e Distilled water

e High-shear mixer

» Homogenizer

Procedure:

o Prepare the Oil Phase:

o Accurately weigh the desired amount of butyl palmitate and other oil-soluble flavor
components.

o Dissolve the flavor components in the carrier solvent. If a weighting agent is used, it
should also be dissolved in this phase.

e Prepare the Aqueous Phase:

o In a separate vessel, dissolve the emulsifier, citric acid, and preservative in distilled water.
e Create a Coarse Emulsion:

o While agitating the aqueous phase with a high-shear mixer, slowly add the oil phase.

o Continue mixing for a predetermined time to create a coarse emulsion.

e Homogenization:
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o Pass the coarse emulsion through a high-pressure homogenizer to reduce the oil droplet
size and create a stable, fine emulsion. The specific pressure and number of passes will
need to be optimized for the formulation.

e Quality Control:

o Analyze the final product for flavor profile, emulsion stability, and microbial content.

Diagram: Workflow for Incorporating Butyl Palmitate into a Beverage Emulsion
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Oil Phase Preparation

Carrier Solvent
Other Flavor Esters
Butyl Palmitate

Aqueous Phase Preparation

Acid & Preservative

High-Shear Mixing Homogenization Quality Control

Distilled Water
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Select & Train Sensory Panel

i

Determine Detection Threshold
(Triangle Test)

i

Perform Descriptive Analysis

:

Statistical Data Analysis

Generate Sensory Profile Report
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Start Stability Test

Prepare Fragranced Product Samples

Accelerated Teiti/rlg/ \%a\l-Time Testing

Store under Stress Conditions .
(Temp, Light, Freeze-Thaw) Store under Normal Conditions

l l

Evaluate at Short Intervals Evaluate at Long Intervals

Analyze Physical & Chemical Properties

Generate Stability Report
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@h Sample & Add Internal Sta@

Liquid-Liquid Extraction

:

Dry Extract

'

Dilute for Analysis

Chromatographic Separation

:

Mass Spectrometric Detection (SIM)

Quantification using Calibration Curve

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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